molecular formula C17H30ClNO2 B2917798 1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride CAS No. 1185394-51-7

1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride

Número de catálogo: B2917798
Número CAS: 1185394-51-7
Peso molecular: 315.88
Clave InChI: VZVRCHABOAZPLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by:

  • Ethynylcyclohexyl group: A cyclohexyl substituent with an ethynyl (C≡CH) group, introducing rigidity and electronic effects.
  • Propan-2-ol backbone: A central alcohol group facilitating hydrogen bonding and solubility.
  • Hydrochloride salt: Enhances aqueous solubility and stability, typical for pharmaceutical applications.

This compound is structurally related to β-blockers and adrenoceptor ligands but distinguished by its unique substituents. Its molecular formula is C16H26ClNO2 (MW ~307.8 g/mol), and it is supplied by multiple manufacturers globally, indicating its relevance in medicinal chemistry research .

Propiedades

IUPAC Name

1-(azepan-1-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.ClH/c1-2-17(10-6-5-7-11-17)20-15-16(19)14-18-12-8-3-4-9-13-18;/h1,16,19H,3-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVRCHABOAZPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)OCC(CN2CCCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(Azepan-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly as a Rho kinase inhibitor. Rho kinase (ROCK) plays a crucial role in various cellular functions, including smooth muscle contraction and cell motility, making it a significant target for therapeutic interventions in conditions such as urinary incontinence and cardiovascular diseases.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H19ClN2O\text{C}_{13}\text{H}_{19}\text{ClN}_2\text{O}

The primary mechanism of action for this compound involves the inhibition of Rho kinase, which is implicated in the regulation of smooth muscle contraction. By inhibiting ROCK, the compound may lead to relaxation of smooth muscle tissues, thus providing therapeutic benefits in conditions characterized by excessive muscle contraction.

Inhibition of Rho Kinase

Research has shown that compounds similar to this compound effectively inhibit Rho kinase activity. For instance, a study indicated that certain derivatives exhibit significant inhibitory effects on ROCK-II, which is associated with the modulation of bladder detrusor muscle contraction .

Impact on Urinary Incontinence

The inhibition of Rho kinase by this compound suggests its potential use as a therapeutic agent for urinary incontinence. By reducing detrusor muscle contractions, it may alleviate symptoms associated with overactive bladder conditions .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of similar compounds with promising results:

Compound NameBiological ActivityReference
Compound AROCK inhibition
Compound BAnti-inflammatory
Compound CCytotoxicity in cancer cells

In one study, the compound demonstrated an LC50 value indicating effective larvicidal activity against Aedes aegypti, which highlights its potential utility beyond human health applications .

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that related compounds exhibit low toxicity in mammalian models at therapeutic doses. For example, no significant adverse effects were noted in vital organs during toxicity assessments at high doses .

Aplicaciones Científicas De Investigación

Ethyl 2-amino-4-hydroxybenzoate, also known as C9H11NO3, is a chemical compound with diverse applications in scientific research . It is distinct from Ethyl 2-amino-4-fluoro-5-hydroxybenzoate, with the key difference being the absence of a fluorine substituent and the position of the hydroxyl group. Due to the structural differences, the applications of Ethyl 2-amino-4-hydroxybenzoate may vary.

Scientific Research Applications

  • Synthesis of Organic Molecules Ethyl 2-amino-4-hydroxybenzoate serves as an intermediate in the synthesis of more complex organic molecules.
  • Potential Therapeutic Properties It has been explored for potential therapeutic properties.
  • Industry It is utilized in the production of specialty chemicals and pharmaceuticals.

While specific, well-documented case studies and comprehensive data tables focused solely on Ethyl 2-amino-4-hydroxybenzoate are not available in the provided search results, research suggests the potential for antimicrobial and anti-inflammatory effects from similar compounds . Studies on related compounds, such as cepharanthine (CEP), have shown promise as therapeutic agents against oxidative stress and inflammation, highlighting the potential use of NRF2 as a target for treating inflammatory bowel disease . Other compounds have demonstrated anticancer potential, emphasizing the therapeutic promise against the proliferation and metastasis of cancer .

Comparación Con Compuestos Similares

Structural Analogues with Modified Amine Moieties

a. 1-((1-Ethynylcyclohexyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol Hydrochloride
  • Key Differences : Replaces the azepane ring with a piperazine ring (six-membered, two nitrogen atoms).
  • Impact: Piperazine’s smaller size and dual nitrogen atoms may enhance binding to serotonin or adrenergic receptors compared to azepane’s single nitrogen.
b. 1-(TERT-BUTYLAMINO)-3-(4-PROPYLPHENOXY)PROPAN-2-OL HYDROCHLORIDE
  • Key Differences: Features a tert-butylamino group instead of azepane.
  • The propylphenoxy group may enhance hydrophobic interactions with lipid-rich targets compared to the ethynylcyclohexyl group .
c. Nadolol Impurity G (EP) Hydrochloride
  • Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphtalen-1-yl)oxy]-propan-2-ol hydrochloride.
  • Key Differences : Contains a tetrahydronaphthalenyl group instead of ethynylcyclohexyl.
  • Impact :
    • The planar aromatic system of tetrahydronaphthalene may improve π-π stacking with aromatic residues in enzymes or receptors, unlike the aliphatic ethynylcyclohexyl group .

Analogues with Modified Aromatic/Substituent Groups

a. 2-Propanol, 1-tert-butylamino-3-(6-chloro-m-tolyloxy)-, Hydrochloride
  • Key Differences : Substitutes ethynylcyclohexyl with a chloro-substituted aromatic ring .
  • Molecular weight (308.24 g/mol) and logP (~3.5) are comparable, but the aromatic system may limit blood-brain barrier penetration compared to the cyclohexyl group .
b. 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Hydrochloride
  • Key Differences: Combines a chloro-methylphenoxy group with a methylpiperazine ring.
  • Methylpiperazine’s reduced basicity compared to azepane may alter pharmacokinetics .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP Key Features
Target Compound C16H26ClNO2 307.8 ~3.6 Azepane, ethynylcyclohexyl, high solubility due to HCl salt
Piperazine Analogue C22H28ClF3N3O2 470.9 ~4.2 Piperazine, trifluoromethylphenyl, enhanced receptor selectivity
tert-Butylamino Analogue C16H28ClNO2 301.8 ~3.6 tert-butylamino, propylphenoxy, increased lipophilicity
Nadolol Impurity G C16H26ClNO2 307.8 ~3.5 Tetrahydronaphthalenyl, similar MW but distinct aromatic interactions
Chloro-Aromatic Analogue C14H23Cl2NO2 308.2 ~3.5 Chloro-substituted aromatic ring, altered electronic properties

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.